The Definitive Guide to the Structure of Kdo2-Lipid A Ammonium Salt
The Definitive Guide to the Structure of Kdo2-Lipid A Ammonium Salt
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Kdo2-Lipid A is the minimal and essential component of the lipopolysaccharide (LPS) found in the outer membrane of most Gram-negative bacteria.[1][2] It is a potent agonist of the Toll-like receptor 4 (TLR4) signaling pathway, playing a crucial role in the innate immune response to bacterial infections.[3][4][5] The ammonium salt of Kdo2-Lipid A is a commonly used, chemically defined form of this molecule, offering high purity and batch-to-batch consistency for research and development applications.[4][6][7] This technical guide provides a comprehensive overview of the structure of Kdo2-Lipid A ammonium salt, including its physicochemical properties, detailed experimental protocols for its characterization, and its interaction with the TLR4 signaling pathway.
Molecular Structure and Composition
Kdo2-Lipid A is a complex glycolipid composed of two main parts: a lipid A moiety and a disaccharide of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo).[1][8][9]
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Lipid A Moiety: The lipid A portion serves as the hydrophobic anchor of the molecule within the bacterial outer membrane.[10][11] In Escherichia coli, a frequently studied model, the lipid A backbone consists of a β(1→6) linked disaccharide of two glucosamine (GlcN) residues. This disaccharide is typically phosphorylated at the 1 and 4' positions.[10][11] The backbone is acylated with several fatty acid chains. In E. coli, this typically includes four primary (R)-3-hydroxymyristoyl chains attached directly to the glucosamine units and two secondary acyl chains (lauroyl and myristoyl) attached to the hydroxyl groups of two of the primary fatty acids.[10][12]
-
Kdo Disaccharide: Two Kdo residues are attached to the 6'-position of the distal glucosamine unit of the lipid A backbone.[8][9] The first Kdo residue is linked via an α-(2→6) ketosidic bond to the lipid A.[8] The second Kdo residue is then linked to the first.
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Ammonium Salt: The phosphate groups of the lipid A moiety are acidic and are typically neutralized by counterions. In the ammonium salt form, ammonium ions (NH₄⁺) serve this role, enhancing the solubility and stability of the molecule for experimental use.[4][6][7]
Quantitative Data
The following tables summarize the key quantitative data for Kdo2-Lipid A ammonium salt, primarily based on the well-characterized structure from E. coli.
Table 1: Physicochemical Properties of Kdo2-Lipid A Ammonium Salt
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁₀H₂₀₂N₂O₃₉P₂ · xNH₃ | [10] |
| Molecular Weight (Free Acid) | 2238.72 g/mol | [10] |
| Molecular Weight (Ammonium Salt) | ~2306.84 g/mol | [11][13][14] |
| Appearance | White to off-white powder | [8] |
Table 2: Mass Spectrometry Data for E. coli Kdo2-Lipid A
| Ion Type | m/z (observed) | Description | Reference(s) |
| [M-2H]²⁻ | 1117.7 | Doubly charged molecular ion | [15] |
| [M-H]⁻ | 2236.2 | Singly charged molecular ion | [2] |
| [M-H-Kdo]⁻ | 2016.2 | Loss of one Kdo residue | [2] |
| [M-H-2Kdo]⁻ | 1796.3 | Loss of two Kdo residues | [2] |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and characterization of Kdo2-Lipid A.
Isolation and Purification of Kdo2-Lipid A from E. coli
This protocol is adapted from the large-scale preparation described by Raetz et al. (2006).[1][15][16]
Experimental Workflow for Kdo2-Lipid A Purification
Caption: Workflow for the purification of Kdo2-Lipid A.
Methodology:
-
Cell Culture: Grow a heptose-deficient mutant strain of E. coli (e.g., WBB06) in a suitable broth medium.[17]
-
Lipid Extraction:
-
Silica Gel Chromatography:
-
Apply the crude lipid extract to a silica gel column.
-
Elute with a gradient of chloroform and methanol to separate Kdo2-Lipid A from other lipids.[16]
-
-
DEAE-Cellulose Chromatography:
-
Further purify the Kdo2-Lipid A fraction on a DEAE-cellulose anion-exchange column.
-
Elute with a salt gradient (e.g., ammonium acetate) in a chloroform/methanol/water solvent system.[16]
-
-
C18 Reverse-Phase Chromatography:
-
Perform a final purification step using a C18 reverse-phase column.
-
Elute with a gradient of an appropriate organic solvent (e.g., acetonitrile) in water.[16]
-
-
Conversion to Ammonium Salt and Lyophilization:
-
Desalt the purified Kdo2-Lipid A.
-
Convert to the ammonium salt by titration with ammonium hydroxide.
-
Lyophilize to obtain a stable powder.
-
Mass Spectrometry Analysis
Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for determining the molecular weight and purity of Kdo2-Lipid A.[2][16][19]
Methodology:
-
Sample Preparation: Dissolve the purified Kdo2-Lipid A ammonium salt in a suitable solvent, such as a mixture of chloroform and methanol (2:1, v/v).[2]
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 0.2 µL/min).[2]
-
Mass Spectrometry Parameters:
-
Operate the mass spectrometer in negative ion mode.[2]
-
Set appropriate voltages for the capillary and cone.
-
Acquire data over a relevant m/z range (e.g., 700-2500).
-
-
Tandem MS (MS/MS): To confirm the structure, perform tandem mass spectrometry on the parent ion. Fragmentation will typically show the sequential loss of the Kdo residues.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, including the connectivity and stereochemistry of the molecule.[4][9][16]
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of purified Kdo2-Lipid A in a deuterated solvent mixture, such as CDCl₃-CD₃OD-D₂O (2:3:1, v/v/v).[9][20]
-
NMR Experiments:
-
Data Analysis: Assign the proton and carbon signals based on their chemical shifts, coupling constants, and cross-peaks in the 2D spectra. The characteristic signals for the geminal protons at position 3 of the Kdo units are typically observed between 1.7 and 2.2 ppm in the ¹H spectrum.[4]
Biological Activity and Signaling Pathway
Kdo2-Lipid A is a potent activator of the innate immune system through the TLR4 signaling pathway.[3][5][18]
TLR4 Signaling Pathway Activated by Kdo2-Lipid A
References
- 1. Kdo2-Lipid A of Escherichia coli, a defined endotoxin that activates macrophages via TLR-4 [escholarship.org]
- 2. Construction and Characterization of an Escherichia coli Mutant Producing Kdo2-Lipid A [mdpi.com]
- 3. ATF3 Plays a Key Role in Kdo2-Lipid A-Induced TLR4-Dependent Gene Expression via NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kdo2-lipid A: structural diversity and impact on immunopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the TLR4 signaling pathway by polyphenols: A novel therapeutic strategy for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. Kdo2-Lipid A (KLA) = 90 HPLC 1246298-62-3 [sigmaaldrich.com]
- 10. Kdo2-Lipid A ammonium | 1246298-62-3 | OK184159 [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. T38635-1mg | Kdo2-Lipid A ammonium [1246298-62-3] Clinisciences [clinisciences.com]
- 13. Kdo2-Lipid A ammonium|1246298-62-3|COA [dcchemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. Kdo2-Lipid A of Escherichia coli, a defined endotoxin that activates macrophages via TLR-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Construction and Characterization of an Escherichia coli Mutant Producing Kdo2-Lipid A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Towards Mapping Electrostatic Interactions between Kdo2-Lipid A and Cationic Antimicrobial Peptides via Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Kdo2-lipid A, a TLR4-specific agonist, induces de novo sphingolipid biosynthesis in RAW264.7 macrophages, which is essential for induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
